molecular formula C33H33N3O15 B1667771 Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate CAS No. 1137359-47-7

Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate

Cat. No. B1667771
M. Wt: 711.6 g/mol
InChI Key: AAOLIMLEFKWKOY-IXMSMLDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD7552 is a small molecule that induces expression of pancreatic and duodenal homeobox 1 (PDX1), a transcription factor involved in pancreas development and function. BRD7552 dose-dependently increases PDX1 and insulin gene expression, as well as PDX1 protein levels, in PANC-1 cells. It also increases acetylation of histone H3 and trimethylation of H3K4 and H3K9.
Novel Inducer of PDX1 Gene and Protein Expression, Changing the Epigenetic Status of the PDX1 Promoter. Up regulates PDX1 expression in both primary human islets and ductal cells. Induces epigenetic changes in the PDX1 promoter consistent with transcriptional activation. Increases insulin expression in PANC-1 cells, primary human islets and human duct-derived cells. ReferencesYuan et al A small-molecule inducer of PDX1 expression identified by high-throughput screening. Chem. Biol. 20 1513. PMID: 24290880.
PDX1 transcription factor inducer;  up regulates PDX1 expression in both primary human islets and ductal cells. Induces epigenetic changes in the PDX1 promoter consistent with transcriptional activation. Increases insulin expression in PANC-1 cells, primary human islets and human duct-derived cells.
BRD-7552 is a PDX1 transcription factor inducer. It up regulates PDX1 expression in both primary human islets and ductal cells. It also Induces epigenetic changes in the PDX1 promoter consistent with transcriptional activation.

Scientific Research Applications

Structural Analysis and Synthesis

The compound Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate has been studied for its structural properties and synthesis methodologies. For instance, Manolov, Morgenstern, and Hegetschweiler (2012) determined its structure using single-crystal X-ray crystallography, highlighting its crystallization in the triclinic crystal system and detailing the formation of intramolecular hydrogen bonds between its constituent groups (Manolov, Morgenstern, & Hegetschweiler, 2012).

Molecular Docking Studies

In addition, the compound has been utilized in molecular docking studies. Shakir, Saoud, and Hussain (2020) demonstrated the use of a related compound in molecular docking for targeting the bacterial gyrase enzyme, which is crucial in antibacterial applications (Shakir, Saoud, & Hussain, 2020).

Synthesis of Heterocyclic Systems

Research by Malzogu et al. (2000) explored reactions involving ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate, which relates to the compound , for the synthesis of various heterocyclic systems. These systems are significant in the development of new pharmaceuticals and materials (Malzogu et al., 2000).

Novel Compounds and Liquid Crystal Properties

The research by Weerasekare et al. (2003) involved synthesizing related compounds that exhibit properties of liquid crystals. Such research contributes to the development of materials with specific optical and electronic properties (Weerasekare et al., 2003).

Bioactive Compounds Synthesis

Furthermore, Liu et al. (2018) synthesized related compounds and evaluated their antitumor activity. This represents the potential use of such compounds in developing new cancer treatments (Liu et al., 2018).

properties

IUPAC Name

ethyl 4-[[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOLIMLEFKWKOY-IXMSMLDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N3O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 23891512

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate
Reactant of Route 2
Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate
Reactant of Route 3
Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate
Reactant of Route 4
Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate
Reactant of Route 5
Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate
Reactant of Route 6
Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate

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